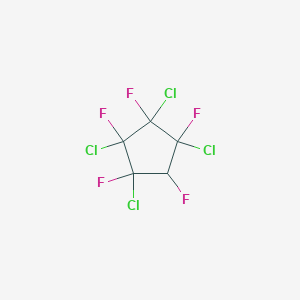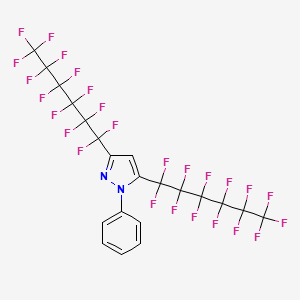
Fmoc-Pro-Gly-OH
Descripción general
Descripción
“Fmoc-Pro-Gly-OH” is a compound used in organic synthesis . It is a base-labile protecting group . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Synthesis Analysis
The synthesis of “Fmoc-Pro-Gly-OH” involves several steps. In one method, the Fmoc-protected amino acid is dissolved in dry tetrahydrofuran (THF). Then, N, N ′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are added to the solution at 0 °C .
Molecular Structure Analysis
The molecular structure of “Fmoc-Pro-Gly-OH” is characterized by the presence of the Fmoc group, which improves the association of peptide building blocks . The β-sheet structure is principally interlocked by π–π stacking of the Fmoc groups .
Chemical Reactions Analysis
“Fmoc-Pro-Gly-OH” undergoes various chemical reactions. For instance, the Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Physical And Chemical Properties Analysis
“Fmoc-Pro-Gly-OH” is a solid compound . Its empirical formula is C22H22N2O5, and it has a molecular weight of 394.42 .
Aplicaciones Científicas De Investigación
Collagen Model Peptides (CMPs)
Collagen, the most abundant protein in vertebrates, plays essential roles in medicine and cosmetics. Collagen fibers consist of triple helices with the repeat unit Xaa-Yaa-Gly, where Proline (Pro) and (4R)-hydroxyproline (Hyp) are common in the Xaa and Yaa positions, respectively. CMPs, typically comprising 21–30 residues, help investigate collagen’s structural properties. Fmoc-Pro-Hyp(TBDPS)-Gly-OH serves as a versatile building block for CMPs, allowing efficient synthesis and selective deprotection of the hydroxyproline residue during solid-phase synthesis .
Unusual Amino Acid Analog
Fmoc-Pro-Gly-OH, when incorporated into peptides, acts as an unusual amino acid analog. Researchers use it to study protein structure and function, aiding in the deconvolution of complex biological processes .
Peptide Assemblies
Peptides are crucial components in our bodies, influencing various life activities. Fmoc-Pro-Gly-OH can participate in self-organizing peptide assemblies, which have applications beyond living organisms. These include electrochemical, catalytic, optical, and electrical applications .
Self-Supporting Hydrogels
Derived from Fmoc-modified cationic hexapeptides, self-supporting hydrogels hold promise for biomedical applications. These hydrogels exhibit unique properties, such as tunable mechanical strength and biocompatibility, making them suitable for drug delivery, tissue engineering, and wound healing .
Mecanismo De Acción
Target of Action
Fmoc-Pro-Gly-OH is a compound that primarily targets amino acids in the process of peptide synthesis . The Fmoc (9-Fluorenylmethoxycarbonyl) group is used as a protecting group for the N-terminal amine of an amino acid during peptide synthesis . The Pro-Gly part of the compound represents proline and glycine, two amino acids that are being linked in the synthesis process .
Mode of Action
The Fmoc group is introduced to the amino acid by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves as a protecting group for the amine . The Fmoc group is base-labile, meaning it can be removed under basic conditions . This allows for the sequential addition of amino acids in peptide synthesis.
Biochemical Pathways
The primary biochemical pathway involved with Fmoc-Pro-Gly-OH is peptide synthesis , specifically solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group protects the amino group of the amino acid, preventing it from reacting until it is selectively removed . Once the Fmoc group is removed, the next amino acid can be added to the growing peptide chain .
Result of Action
The result of the action of Fmoc-Pro-Gly-OH is the successful addition of an amino acid to a growing peptide chain during peptide synthesis . By protecting the amino group of the amino acid, the Fmoc group allows for the controlled formation of peptide bonds . After the peptide synthesis is complete, the resulting peptide can have various effects at the molecular and cellular level, depending on its specific sequence and structure.
Action Environment
The action of Fmoc-Pro-Gly-OH is influenced by several environmental factors. The pH of the environment is crucial, as the Fmoc group is removed under basic conditions . The temperature and solvent used can also impact the efficiency of the reaction . Furthermore, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It’s also important to prevent the formation of dust and aerosols .
Direcciones Futuras
The future directions of “Fmoc-Pro-Gly-OH” research could involve exploring mild orthogonal ester hydrolysis conditions using calcium (II) iodide as a protective agent for the Fmoc protecting group . This could lead to better yields with greener, inexpensive chemicals and a less extensive energy expenditure .
Propiedades
IUPAC Name |
2-[[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c25-20(26)12-23-21(27)19-10-5-11-24(19)22(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-19H,5,10-13H2,(H,23,27)(H,25,26)/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINDOSYVRZADBY-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901220880 | |
| Record name | 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-prolylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901220880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Pro-Gly-OH | |
CAS RN |
250695-65-9 | |
| Record name | 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-prolylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=250695-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-prolylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901220880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]formamido}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



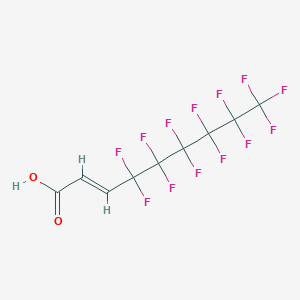
![N1-{6-[3-(trifluoromethyl)phenoxy]-3-pyridyl}-2,3,3-trichloroacrylamide](/img/structure/B3040824.png)
![2-bromo-N-[6-(4-fluorophenoxy)pyridin-3-yl]propanamide](/img/structure/B3040826.png)
![N1-[2-(2,4-difluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B3040829.png)
![N1-[6-(2,4-difluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B3040830.png)
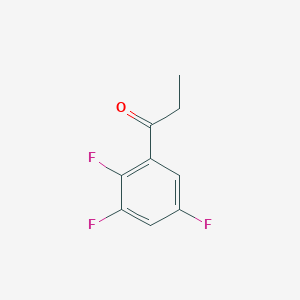
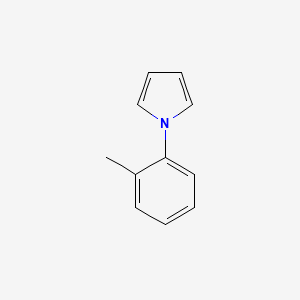
![N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-2,3,3-trichloroacrylamide](/img/structure/B3040836.png)
![N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-2-bromopropanamide](/img/structure/B3040837.png)
![N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-3-chloro-2,2-dimethylpropanamide](/img/structure/B3040839.png)
![N1-[3,5-di(trifluoromethyl)benzyl]-3-chloro-2,2-dimethylpropanamide](/img/structure/B3040840.png)
